molecular formula C14H20O2 B8208153 (3-Methoxycyclohexyl)oxymethylbenzene

(3-Methoxycyclohexyl)oxymethylbenzene

Cat. No.: B8208153
M. Wt: 220.31 g/mol
InChI Key: PWPGKXDTWNCWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxycyclohexyl)oxymethylbenzene is an organic compound that features a cyclohexane ring substituted with a methoxy group and a benzene ring connected via an oxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycyclohexyl)oxymethylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycyclohexyl)oxymethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Methoxycyclohexanone.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(3-Methoxycyclohexyl)oxymethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxycyclohexyl)oxymethylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the benzene ring can engage in π-π interactions with aromatic residues in biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl alcohol
  • 3-Methoxycyclohexanol
  • Benzyl alcohol

Uniqueness

(3-Methoxycyclohexyl)oxymethylbenzene is unique due to its combination of a cyclohexane ring, a methoxy group, and a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-methoxycyclohexyl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPGKXDTWNCWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.